Fluoroethane

Descripción

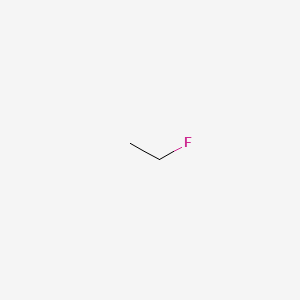

Structure

3D Structure

Propiedades

IUPAC Name |

fluoroethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5F/c1-2-3/h2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCBBWUQDAVSMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ETHYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059857 | |

| Record name | Fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

48.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl fluoride appears as a colorless, odorless, flammable gas. Can cause asphyxiation by the displacement of air. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket., Colorless odorless gas; [CAMEO] | |

| Record name | ETHYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20780 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

353-36-6 | |

| Record name | ETHYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO7SPI984C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Historical Perspective on the Synthesis and Discovery of Fluoroethane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroethane (C₂H₅F), a fluorinated hydrocarbon, holds a significant place in the annals of organic chemistry and continues to be a relevant scaffold in modern drug discovery. Its unique physicochemical properties, imparted by the highly electronegative fluorine atom, have driven over a century of research into its synthesis and applications. This technical guide provides a comprehensive historical perspective on the discovery and synthesis of this compound, detailing the evolution of methodologies from early pioneering efforts to contemporary industrial processes. The content is tailored for researchers, scientists, and drug development professionals, with a focus on detailed experimental protocols, quantitative data, and the relevance of fluorinated compounds in medicinal chemistry.

Early Discoveries and the Dawn of Organofluorine Chemistry

The story of this compound is intrinsically linked to the broader history of organofluorine chemistry. While the isolation of elemental fluorine by Henri Moissan in 1886 was a landmark achievement, the synthesis of the first organofluorine compound predates this event.

In 1835, French chemists Jean-Baptiste Dumas and Eugène-Melchior Péligot are credited with the first synthesis of an organofluorine compound, methyl fluoride (B91410) (CH₃F). Their work, published in the Annales de Chimie et de Physique, laid the foundational groundwork for the field.

Following his successful isolation of fluorine, Henri Moissan, a Nobel laureate for his work, turned his attention to the reactions of this highly reactive element with organic compounds. In the late 19th century, he successfully prepared a series of simple alkyl fluorides, including ethyl fluoride (this compound).[1][2]

Historical Synthesis Methods

The early methods for synthesizing this compound were characterized by the use of harsh reagents and often produced low yields. However, they were pivotal in establishing the fundamental principles of fluorine chemistry.

The Swarts Reaction: A Paradigm Shift in Alkyl Fluoride Synthesis

In 1892, the Belgian chemist Frédéric Swarts developed a robust method for the synthesis of alkyl fluorides that became the cornerstone of organofluorine chemistry for many years. The Swarts reaction involves the treatment of an alkyl chloride or bromide with a metal fluoride, typically antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) or chlorine, or with silver fluoride (AgF) or mercurous fluoride (Hg₂F₂).

Experimental Protocol: Synthesis of this compound via the Swarts Reaction (Illustrative)

This protocol is a generalized representation based on the principles of the Swarts reaction for the synthesis of this compound from ethyl chloride.

-

Reactants:

-

Ethyl chloride (C₂H₅Cl)

-

Silver(I) fluoride (AgF)

-

Anhydrous solvent (e.g., acetonitrile)

-

-

Apparatus:

-

A round-bottom flask equipped with a reflux condenser and a gas outlet.

-

Heating mantle.

-

Gas collection apparatus (e.g., a gas syringe or a cold trap).

-

-

Procedure:

-

In a dry round-bottom flask, a suspension of freshly prepared, dry silver(I) fluoride in an anhydrous solvent is prepared.

-

Ethyl chloride is bubbled through the suspension or added as a liquid.

-

The reaction mixture is heated to reflux. The temperature is maintained to ensure a steady reaction rate.

-

The gaseous this compound produced is passed through a condenser to remove any unreacted ethyl chloride or solvent vapor and then collected.

-

The collected gas can be purified by passing it through a series of traps to remove any impurities.

-

Quantitative Data for Historical Synthesis Methods

Obtaining precise quantitative data from historical literature is often challenging due to variations in experimental setups and reporting standards. The following table summarizes the available data for early this compound synthesis methods.

| Method/Researcher | Reactants | Catalyst/Reagent | Temperature (°C) | Pressure (atm) | Yield (%) | Purity |

| Moissan (post-1886) | Ethanol, Hydrogen Fluoride | - | Not specified | Not specified | Not specified | Not specified |

| Swarts Reaction (1892) | Ethyl Iodide, Silver Fluoride | - | Not specified | Not specified | Not specified | Not specified |

| Swarts Reaction (variant) | Ethyl Chloride, Antimony Trifluoride | Antimony Pentachloride | Variable | Atmospheric | Moderate to Good | Variable |

Modern Industrial Synthesis of this compound

The contemporary industrial production of this compound has shifted towards more efficient and cost-effective methods, primarily the hydrofluorination of ethylene (B1197577).

This process involves the direct addition of hydrogen fluoride (HF) to ethylene (C₂H₄) in the presence of a catalyst. This method is highly atom-economical and scalable.

Experimental Protocol: Industrial Synthesis of this compound (Generalized)

-

Reactants:

-

Ethylene (C₂H₄)

-

Anhydrous Hydrogen Fluoride (HF)

-

-

Catalyst:

-

Often a Lewis acid catalyst, such as a salt of a metal like tin, antimony, or chromium, supported on a solid matrix.

-

-

Apparatus:

-

A continuous flow reactor, typically a packed-bed reactor.

-

Preheaters for the reactants.

-

A separation and purification train, including distillation columns.

-

-

Procedure:

-

Gaseous ethylene and anhydrous hydrogen fluoride are fed into a preheater and brought to the reaction temperature.

-

The heated gas mixture is passed through a packed-bed reactor containing the catalyst.

-

The reaction is exothermic, and the temperature within the reactor is carefully controlled to optimize yield and catalyst life.

-

The product stream, containing this compound, unreacted starting materials, and byproducts, is cooled and passed to a separation and purification section.

-

Fractional distillation is used to separate the high-purity this compound from the other components. Unreacted ethylene and HF are typically recycled back to the reactor.

-

Quantitative Data for Modern Industrial Synthesis

| Parameter | Value |

| Reactants Ratio (C₂H₄:HF) | Typically near stoichiometric, with a slight excess of one reactant to drive the reaction to completion. |

| Temperature | 150 - 300 °C |

| Pressure | 1 - 10 atm |

| Catalyst | Supported metal salts (e.g., Cr-based) |

| Conversion of Ethylene | > 95% |

| Selectivity to this compound | > 98% |

| Purity of Final Product | > 99.9% |

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and industry.

| Property | Value |

| Molecular Formula | C₂H₅F |

| Molecular Weight | 48.06 g/mol |

| Boiling Point | -37.1 °C |

| Melting Point | -143.2 °C |

| Density (liquid at -40°C) | 0.815 g/cm³ |

| Dipole Moment | 1.94 D |

| C-F Bond Length | ~1.39 Å |

| C-F Bond Dissociation Energy | ~110 kcal/mol |

This compound in Drug Discovery and Development

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[3][4][5] The fluoroethyl group, in particular, can serve as a bioisostere for an ethyl group or a hydroxyl group, offering several advantages:

-

Metabolic Stability: The high strength of the C-F bond often blocks metabolic oxidation at that position, increasing the drug's half-life.[6][7][8][9]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can improve absorption and bioavailability.[9]

-

Increased Lipophilicity: Fluorination can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes.

-

Conformational Control: The fluorine atom can influence the conformational preferences of a molecule, leading to a more favorable binding to its biological target.

Signaling Pathway Modulation by Fluoroethyl-Containing Drugs (Illustrative)

The introduction of a fluoroethyl group can impact how a drug interacts with its target protein, which in turn can modulate a signaling pathway. For example, in a hypothetical kinase inhibitor, the fluoroethyl group might form a crucial hydrogen bond with a key amino acid residue in the ATP-binding pocket, leading to enhanced inhibitory activity and downstream blockade of a cancer-promoting signaling cascade.

Caption: Hypothetical modulation of a kinase signaling pathway by a fluoroethyl-containing inhibitor.

Experimental and Logical Workflows

The synthesis and application of this compound and its derivatives follow a logical progression from historical discovery to modern-day application in drug development.

Caption: Workflow from historical synthesis of this compound to its application in drug discovery.

Conclusion

The journey of this compound from its early, challenging synthesis to its role as a building block in modern industrial chemistry and drug discovery highlights the remarkable progress in the field of organofluorine chemistry. The foundational work of pioneers like Dumas, Péligot, Moissan, and Swarts paved the way for the development of highly efficient and selective fluorination methods. For researchers and professionals in drug development, the unique properties conferred by the fluoroethyl group continue to make it a valuable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. As synthetic methodologies continue to evolve, the applications of this compound and its derivatives are poised to expand further, solidifying their importance in science and technology.

References

- 1. Henri Moissan | Nobel Prize, Nobel Laureate, Fluorine | Britannica [britannica.com]

- 2. Henri Moissan - Wikipedia [en.wikipedia.org]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Fluoride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl fluoride (B91410) (C₂H₅F), also known as fluoroethane, is a hydrofluorocarbon that is a colorless and odorless gas at standard temperature and pressure.[1] Its unique properties, stemming from the presence of the highly electronegative fluorine atom, make it a compound of interest in various research and industrial applications. This guide provides a comprehensive overview of the physical and chemical properties of ethyl fluoride, detailed experimental methodologies for their determination, and insights into its applications, particularly in the context of research and drug development.

Physical Properties

The physical properties of ethyl fluoride are crucial for its handling, storage, and application in various experimental setups. A summary of these properties is presented in the tables below.

Core Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂H₅F | [2] |

| Molecular Weight | 48.06 g/mol | [1] |

| Boiling Point | -37.1 °C | [2] |

| Melting Point | -143.2 °C | [2] |

| Density (liquid) | 0.818 g/cm³ | [2] |

| Appearance | Colorless, odorless gas | [1][3] |

Thermodynamic Properties

| Property | Value | Source(s) |

| Vapor Pressure | 5970 mmHg at 25°C | [4] |

| Critical Temperature | 102.15 °C (375.3 K) | [5] |

| Critical Pressure | 4.69 MPa | [5] |

| Enthalpy of Vaporization | 23.4 kJ/mol |

Other Physical Properties

| Property | Value | Source(s) |

| Refractive Index | 1.3057 (at -40 °C) | [2] |

| Dipole Moment | 1.96 D | [5] |

| Solubility | Slightly soluble in water | [6] |

Chemical Properties

The chemical behavior of ethyl fluoride is largely dictated by the strong carbon-fluorine bond.

Reactivity and Stability

Ethyl fluoride is a relatively stable compound. The C-F bond is the strongest single bond in organic chemistry, making ethyl fluoride less reactive in nucleophilic substitution reactions compared to other ethyl halides like ethyl bromide.[7] It is incompatible with strong oxidizing and reducing agents, amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.

Flammability and Safety

Ethyl fluoride is an extremely flammable gas and poses a significant fire hazard.[1][8] It can form explosive mixtures with air.[8] Containers of ethyl fluoride may explode when heated and can rocket.[1] In case of a fire, poisonous gases, including fluorides, are produced.[6]

Safety Precautions:

-

Store in a cool, well-ventilated area away from heat and ignition sources.[9]

-

Use only non-sparking tools and equipment.[6]

-

Ground and bond containers during transfer.[6]

-

Work in a well-ventilated area, preferably a fume hood.[9]

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of ethyl fluoride are outlined below.

Determination of Boiling Point

The boiling point of a gaseous substance like ethyl fluoride can be determined using a condensation method or a specialized low-temperature apparatus. A general approach involves cooling the gaseous sample until it condenses into a liquid and then slowly warming it while monitoring the temperature at which it boils.

Methodology using a Thiele Tube (for volatile liquids):

A Thiele tube provides uniform heating of a liquid sample.[10]

-

Sample Preparation: A small amount of liquid ethyl fluoride (condensed from its gaseous state) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.[10]

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a heating oil.

-

Heating: The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and bubble out.[11]

-

Observation: The heating is stopped, and the temperature is monitored as the apparatus cools. The boiling point is the temperature at which the liquid is drawn into the capillary tube.[11]

References

- 1. Ethyl difluoroacetate(454-31-9) 1H NMR [m.chemicalbook.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Cycle performance study of ethyl fluoride in the refrigeration system of HFC-134a [ideas.repec.org]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nj.gov [nj.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

Spectroscopic data interpretation for Fluoroethane (¹H NMR, ¹⁹F NMR, IR)

An In-depth Analysis of ¹H NMR, ¹⁹F NMR, and Infrared Spectroscopy for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for fluoroethane (CH₃CH₂F), a foundational organofluorine compound. By examining its ¹H Nuclear Magnetic Resonance (NMR), ¹⁹F NMR, and Infrared (IR) spectra, this document serves as a detailed resource for the structural elucidation and interpretation of fluorinated molecules, which are of increasing importance in pharmaceutical and agrochemical research. The principles and data presented herein are intended to assist researchers in understanding the key spectroscopic features of molecules containing the ethyl fluoride (B91410) moiety.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides critical information about the electronic environment and connectivity of the protons in the molecule. The presence of the highly electronegative fluorine atom significantly influences the chemical shifts and splitting patterns of the adjacent methyl (CH₃) and methylene (B1212753) (CH₂) protons.

Data Summary

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) in Hz |

| -CH₂F | ~4.4 | Doublet of Quartets (dq) | ²JHF ≈ 47 Hz, ³JHH ≈ 7 Hz |

| -CH₃ | ~1.2 | Doublet of Triplets (dt) | ³JHF ≈ 25 Hz, ³JHH ≈ 7 Hz |

Spectral Interpretation

The ¹H NMR spectrum of this compound displays two distinct multiplets corresponding to the two non-equivalent sets of protons.

-

Methylene Protons (-CH₂F): The protons on the carbon adjacent to the fluorine atom are significantly deshielded due to the strong electron-withdrawing effect of fluorine. This results in a downfield chemical shift of approximately 4.4 ppm. The signal for these two protons appears as a doublet of quartets. The large coupling to the geminal fluorine atom (²JHF ≈ 47 Hz) splits the signal into a doublet. Each peak of this doublet is then further split into a quartet by the three neighboring protons of the methyl group (³JHH ≈ 7 Hz).

-

Methyl Protons (-CH₃): The three protons of the methyl group are more shielded and therefore resonate upfield at around 1.2 ppm. Their signal is a doublet of triplets. The coupling to the two adjacent methylene protons (³JHH ≈ 7 Hz) splits the signal into a triplet. Each peak of this triplet is then further split into a doublet by the fluorine atom three bonds away (³JHF ≈ 25 Hz).

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[1] The spectrum for this compound is relatively simple, consisting of a single multiplet.

Data Summary

| Nucleus | Chemical Shift (δ) ppm (relative to CFCl₃) | Multiplicity | Coupling Constants (J) in Hz |

| -F | -213.3 | Triplet of Quartets (tq) | ²JFH ≈ 47 Hz, ³JFH ≈ 25 Hz |

Spectral Interpretation

The ¹⁹F NMR spectrum of this compound shows a single signal at approximately -213.3 ppm, which is characteristic for a fluorine atom attached to an sp³-hybridized carbon in a fluoroalkane. This signal is split into a triplet of quartets. The large geminal coupling to the two methylene protons (²JFH ≈ 47 Hz) results in a triplet. Each peak of this triplet is then further split into a quartet by the three vicinal protons of the methyl group (³JFH ≈ 25 Hz).

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the characteristic vibrational modes of its functional groups. The strong C-F bond and the C-H bonds of the ethyl group give rise to prominent absorption bands.

Data Summary

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2995 - 2880 | C-H stretching |

| 1470 - 1440 | C-H bending (scissoring and asymmetric) |

| 1390 - 1370 | C-H bending (symmetric) |

| 1150 - 1000 | C-F stretching |

Spectral Interpretation

The key features of the this compound IR spectrum are:

-

C-H Stretching: The absorption bands in the 2995-2880 cm⁻¹ region are characteristic of the stretching vibrations of the C-H bonds in the methyl and methylene groups.

-

C-H Bending: The bands between 1470 cm⁻¹ and 1370 cm⁻¹ correspond to the various bending vibrations (scissoring, asymmetric, and symmetric) of the C-H bonds.

-

C-F Stretching: A strong absorption band is typically observed in the 1150-1000 cm⁻¹ range, which is indicative of the C-F bond stretching vibration. This is often the most intense and characteristic peak in the spectrum of a fluoroalkane.

Experimental Protocols

NMR Spectroscopy (¹H and ¹⁹F)

For a volatile liquid like this compound, the sample is typically prepared by dissolving a small amount in a deuterated solvent within a standard 5 mm NMR tube.[2]

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃, acetone-d₆) to a concentration of approximately 10-50 mM for ¹H NMR and 50-200 mM for ¹⁹F NMR. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[2]

-

Instrumentation: A high-resolution NMR spectrometer equipped with a probe capable of detecting both ¹H and ¹⁹F frequencies is used. For ¹⁹F NMR, a spectrometer with a fluorine-observe channel is necessary.

-

Data Acquisition (¹H NMR): A standard one-dimensional proton NMR experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals (typically 0-10 ppm).

-

Data Acquisition (¹⁹F NMR): A one-dimensional fluorine NMR experiment is conducted. Due to the wide chemical shift range of ¹⁹F, a larger spectral width may be necessary.[1] The spectrum is typically referenced to an external or internal standard, such as CFCl₃ (0 ppm).[3]

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

For a volatile liquid or gas, the IR spectrum can be obtained using a gas cell.[4][5]

-

Sample Preparation (Gas Phase): The gas cell, typically with a path length of several centimeters, is first evacuated.[4] A small amount of this compound is then introduced into the cell to a desired pressure.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty (or nitrogen-filled) gas cell is first collected.[6] Then, the spectrum of the this compound-filled cell is recorded. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Processing: The resulting spectrum is plotted as absorbance or transmittance versus wavenumber (cm⁻¹).

Visualizations

The following diagrams illustrate the key spectroscopic relationships and a general workflow for the analysis of this compound.

Caption: Spin-spin coupling pathways in this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. Infrared Spectroscopy on Gases | The Infrared and Raman Discussion Group [irdg.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to Quantum Chemical Calculations of Fluoroethane's Molecular Orbitals

Abstract: This technical document provides a comprehensive overview of the quantum chemical methodologies used to calculate and analyze the molecular orbitals of fluoroethane (C₂H₅F). It is intended for researchers, scientists, and professionals in drug development and computational chemistry. The guide details the theoretical underpinnings, a representative experimental protocol, and an analysis of the resulting electronic structure, with a focus on the frontier molecular orbitals (HOMO and LUMO). All quantitative data is presented in tabular format for clarity, and a complete computational workflow is visualized.

Introduction

This compound is a halogenated hydrocarbon of significant interest due to the unique properties conferred by the highly electronegative fluorine atom. Understanding its electronic structure is paramount for predicting its reactivity, stability, and intermolecular interactions, which are critical aspects in fields ranging from materials science to medicinal chemistry. The molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), govern the molecule's behavior in chemical reactions and its spectroscopic properties.

Quantum chemical calculations offer a powerful, non-experimental route to elucidate these electronic characteristics.[1] Methods such as Density Functional Theory (DFT) and ab initio calculations provide detailed insights into the energy, symmetry, and composition of molecular orbitals.[2][3] This guide outlines the theoretical basis for these calculations, presents a standardized computational protocol, and discusses the interpretation of the results for this compound.

Theoretical Background

The electronic properties of a molecule are described by its wavefunction, from which the distribution and energies of its electrons can be derived.[1] The molecular orbitals are calculated using a Linear Combination of Atomic Orbitals (LCAO) approach, where atomic orbitals of the constituent atoms are combined to form molecular orbitals that extend over the entire molecule.[4]

Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are collectively known as the frontier orbitals and are the most important for determining chemical reactivity.[5]

-

HOMO (Highest Occupied Molecular Orbital): Represents the outermost electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential and its susceptibility to electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest-energy space for an incoming electron and acts as an electron acceptor. Its energy level is related to the electron affinity and susceptibility to nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity.[6] A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[5][6]

The introduction of a fluorine atom is known to significantly lower the HOMO energy level, which enhances the molecule's oxidative stability.[7]

Computational Methodology: A Representative Protocol

This section details a typical computational workflow for calculating the molecular orbitals of this compound using Density Functional Theory (DFT), a widely adopted method for its balance of accuracy and computational cost.

Software: The calculations can be performed using standard quantum chemistry software packages, such as Gaussian, ORCA, or Spartan.

Step-by-Step Protocol:

-

Initial Structure Generation: A 3D structure of this compound (C₂H₅F) is constructed. The molecule belongs to the Cₛ point group.

-

Geometry Optimization: The initial structure is optimized to find its lowest-energy conformation. This is crucial as molecular properties are highly dependent on geometry.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common and robust choice.

-

Basis Set: 6-31G(d) or a larger set like 6-311++G(d,p) is used to accurately describe the electronic distribution.[8]

-

-

Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory as the optimization. This step serves two purposes:

-

It confirms that the optimized structure is a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

-

It provides thermodynamic properties, such as the zero-point vibrational energy.[2]

-

-

Single-Point Energy and Molecular Orbital Calculation: With the validated minimum-energy structure, a final, high-accuracy single-point energy calculation is run to obtain the molecular orbital energies and compositions.

-

Method: The same DFT functional (B3LYP) with a larger basis set, such as 6-311++G(d,p), is often used for more reliable electronic properties.[8]

-

Output: This step generates the final energies of all molecular orbitals, including the HOMO and LUMO, and their constituent atomic orbital coefficients.

-

Visualization of Computational Workflow

The protocol described above can be represented as a logical workflow. The following diagram, generated using the DOT language, illustrates the sequential steps involved in a typical quantum chemical calculation.

A diagram illustrating the computational workflow for calculating molecular orbitals.

Results: Molecular Orbital Analysis

The following table summarizes illustrative quantitative data for the frontier molecular orbitals of this compound, as would be obtained from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory.

| Molecular Orbital | Symmetry (Cₛ) | Energy (eV) | Primary Atomic Orbital Contributions |

| LUMO+1 | A'' | 2.15 | σ* (C-H), σ* (C-C) |

| LUMO | A' | 1.88 | σ* (C-F), σ* (C-C) |

| HOMO | A'' | -12.54 | p-type lone pair (F), π (CH₃) |

| HOMO-1 | A' | -13.61 | σ (C-C), p-type lone pair (F) |

| HOMO-2 | A' | -14.75 | σ (C-H), σ (C-F) |

| Table 1: Illustrative Frontier Molecular Orbital Energies and Compositions for this compound. |

Discussion of Results:

-

HOMO: The Highest Occupied Molecular Orbital is primarily composed of the p-type lone pair orbitals on the highly electronegative fluorine atom, with some contribution from the methyl group's pseudo-π orbitals. Its relatively low energy (-12.54 eV) is indicative of the stabilizing effect of the fluorine atom, making this compound less susceptible to oxidation compared to ethane.

-

LUMO: The Lowest Unoccupied Molecular Orbital is predominantly an antibonding orbital, with significant contributions from the carbon-fluorine (C-F) sigma antibonding (σ*) orbital. This suggests that a nucleophilic attack would likely target the C-F bond, leading to its cleavage.

-

HOMO-LUMO Gap: The calculated energy gap is 14.42 eV . This large gap signifies high kinetic stability and low chemical reactivity, which is characteristic of fluorinated alkanes. It indicates that a substantial amount of energy is required to promote an electron to an excited state.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for the detailed investigation of the electronic structure of molecules like this compound. The methodologies outlined in this guide, particularly DFT, allow for the reliable determination of molecular orbital energies and compositions. The analysis of this compound's frontier orbitals reveals that the presence of fluorine significantly stabilizes the molecule by lowering the HOMO energy, resulting in a large HOMO-LUMO gap. This information is crucial for predicting the molecule's behavior and for the rational design of new molecules with tailored electronic properties in the pharmaceutical and materials science industries.

References

- 1. Orbitals and Electronic Properties Calculation | Rowan Documentation [docs.rowansci.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Molecular orbitals [lampz.tugraz.at]

- 5. youtube.com [youtube.com]

- 6. learn.schrodinger.com [learn.schrodinger.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ijrte.org [ijrte.org]

Theoretical Models of Fluoroethane's Conformational Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroethane (CH₃CH₂F) serves as a fundamental model for understanding the conformational preferences of organofluorine compounds, a class of molecules with profound importance in medicinal chemistry and materials science. The rotation around the carbon-carbon single bond in this compound gives rise to distinct staggered and eclipsed conformations, the relative energies of which are dictated by a subtle interplay of steric and electronic effects. This technical guide provides a comprehensive overview of the theoretical models and experimental techniques employed in the conformational analysis of this compound, presenting key quantitative data, detailed methodologies, and visual representations of the underlying principles and workflows.

Theoretical Framework

The conformational landscape of this compound is primarily defined by the potential energy surface associated with the rotation around the C-C bond, characterized by energy minima for staggered conformations and maxima for eclipsed conformations. Several theoretical models are employed to elucidate the factors governing these conformational preferences.

1. Steric Hindrance: This classical model posits that the eclipsed conformation is destabilized due to repulsive van der Waals interactions between the hydrogen atoms on adjacent carbons and between the fluorine and hydrogen atoms. The larger size of the fluorine atom compared to hydrogen would suggest a significant steric barrier.

2. Hyperconjugation: This electronic effect involves the donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. In the staggered conformation of this compound, there is a stabilizing interaction between the C-H σ bonding orbitals of the methyl group and the C-F σ* antibonding orbital. This interaction is maximized when the orbitals are anti-periplanar, which occurs in the staggered arrangement.

3. Dipole-Dipole Interactions: The polar C-F bond introduces a dipole moment in the molecule. The orientation of this dipole relative to the C-H bonds can influence conformational stability, although this effect is generally considered less dominant than steric and hyperconjugative effects in this compound.

Computational Methods

A variety of computational chemistry methods are utilized to model the conformational analysis of this compound, ranging from ab initio techniques to density functional theory (DFT).

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that solves the Schrödinger equation in an approximate manner by considering each electron in the mean field of all other electrons. While useful for providing a qualitative picture, it does not account for electron correlation, often leading to an overestimation of rotational barriers.

-

Møller-Plesset Perturbation Theory (MP2): This method builds upon the Hartree-Fock theory by including electron correlation effects as a perturbation. MP2 calculations generally provide more accurate energy differences and rotational barriers compared to HF.

-

Density Functional Theory (DFT): DFT methods have become a workhorse in computational chemistry due to their balance of accuracy and computational cost. These methods calculate the electron density of a system to determine its energy. The choice of the exchange-correlation functional (e.g., B3LYP, PBE) and the basis set (e.g., 6-311G(d,p)) is crucial for obtaining reliable results.

Experimental Determination

Experimental techniques provide crucial validation for theoretical models and offer direct measurements of the rotational barrier and structural parameters of this compound.

-

Microwave Spectroscopy: This high-resolution technique measures the absorption of microwave radiation by gaseous molecules as they transition between rotational energy levels. By analyzing the fine structure of the rotational spectra, highly accurate rotational constants can be determined. These constants are directly related to the molecule's moments of inertia, from which precise bond lengths and angles can be derived. For this compound, microwave spectroscopy has been instrumental in determining the barrier to internal rotation of the methyl group.

-

Gas-Phase Electron Diffraction (GED): In this method, a beam of high-energy electrons is scattered by a gaseous sample. The resulting diffraction pattern provides information about the internuclear distances within the molecule. By analyzing the radial distribution function, the bond lengths, bond angles, and torsional angles of the different conformers present in the gas phase can be determined.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from various theoretical and experimental studies on the conformational analysis of this compound.

| Parameter | Staggered Conformation (Dihedral Angle ≈ 60°, 180°, 300°) | Eclipsed Conformation (Dihedral Angle = 0°, 120°, 240°) |

| Relative Energy | 0 kcal/mol (Global Minimum) | ~3.2 - 4.25 kcal/mol (Transition State) |

| C-C Bond Length (Å) | ~1.53 Å | Slightly elongated compared to staggered |

| C-F Bond Length (Å) | ~1.39 Å | Relatively unchanged |

| ∠CCF Bond Angle (degrees) | ~109.5° | Relatively unchanged |

Table 1: Conformational Properties of this compound.

| Method | Rotational Barrier (kcal/mol) | Rotational Barrier (kJ/mol) | Reference |

| Experimental | |||

| Microwave Spectroscopy | 4.25 | 17.8 | NIST Chemistry Webbook |

| Theoretical | |||

| DFT (B3LYP/6-311G(d,p)) | ~3.2 | ~13.4 | [1] |

| DFT (PBE/3ζ) | Varies with nanotube confinement | Varies with nanotube confinement | [2] |

Table 2: Rotational Barrier of this compound.

Experimental Protocols

Microwave Spectroscopy Protocol for this compound:

-

Sample Preparation: Gaseous this compound is introduced into a high-vacuum sample cell of a microwave spectrometer. The pressure is typically kept low (a few mTorr) to minimize pressure broadening of the spectral lines.

-

Data Acquisition: The sample is irradiated with microwave radiation of varying frequencies. The absorption of radiation is detected, and a spectrum of absorption intensity versus frequency is recorded.

-

Spectral Analysis: The observed rotational transitions are assigned to specific quantum number changes (J' ← J''). The frequencies of these transitions are then fitted to a Hamiltonian model for a symmetric top rotor to extract the rotational constants (A, B, C) and centrifugal distortion constants.

-

Barrier Determination: The barrier to internal rotation is determined by analyzing the fine splittings in the rotational transitions caused by the tunneling of the methyl group through the rotational potential barrier.

Gas-Phase Electron Diffraction (GED) Protocol for this compound:

-

Sample Introduction: A continuous stream of gaseous this compound is effused through a nozzle into a high-vacuum chamber.

-

Electron Scattering: A high-energy beam of electrons (typically 40-60 keV) is passed through the gas stream. The electrons are scattered by the molecules.

-

Data Collection: The scattered electrons are detected on a photographic plate or a CCD detector, creating a diffraction pattern of concentric rings. The intensity of the scattered electrons is measured as a function of the scattering angle.

-

Data Analysis: The experimental scattering intensity is converted into a molecular scattering function. This function is then Fourier transformed to obtain the radial distribution curve, which shows the distribution of internuclear distances in the molecule.

-

Structure Refinement: A theoretical model of the molecular structure (bond lengths, bond angles, and conformer populations) is refined by least-squares fitting of the theoretical scattering intensity to the experimental data.

Visualizations

Caption: Workflow for computational conformational analysis of this compound.

Caption: Logical relationship between experimental methods for this compound analysis.

References

An In-depth Technical Guide to the Carbon-Fluorine Bond in Fluoroethane

For Researchers, Scientists, and Drug Development Professionals

The carbon-fluorine (C-F) bond is a cornerstone of modern medicinal chemistry and materials science, imparting unique physicochemical properties to organic molecules. Its high strength, polarity, and stability are pivotal in the design of novel pharmaceuticals and advanced materials.[1][2] This technical guide provides a comprehensive analysis of the C-F bond within the context of fluoroethane (CH₃CH₂F), a simple yet representative fluoroalkane. Through a detailed examination of its bond characteristics, spectroscopic signatures, and conformational preferences, this document aims to equip researchers with a thorough understanding of this fundamental chemical entity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the carbon-fluorine bond and the molecular properties of this compound.

Table 1: Carbon-Fluorine Bond Properties in this compound

| Property | Value | Units |

| Bond Length (C-F) | 1.398 | Å |

| Bond Dissociation Energy (C-F) | ~115 | kcal/mol |

| Vibrational Frequency (C-F Stretch) | 1048 | cm⁻¹ |

Table 2: Molecular Properties of this compound

| Property | Value | Units |

| Rotational Constant A | 1.20318 | cm⁻¹ |

| Rotational Constant B | 0.31237 | cm⁻¹ |

| Rotational Constant C | 0.27351 | cm⁻¹ |

| C-C Bond Length | 1.505 | Å |

| Barrier to Internal Rotation | 17.8 | kJ/mol |

Electronic Nature of the C-F Bond: A Natural Bond Orbital Perspective

The distinct properties of the C-F bond arise from the large electronegativity difference between carbon (2.55) and fluorine (3.98). This disparity leads to a highly polarized bond with a significant partial positive charge on the carbon atom and a partial negative charge on the fluorine atom. This polarity is a key determinant of the molecule's reactivity and intermolecular interactions.

A deeper understanding of the electronic landscape can be achieved through Natural Bond Orbital (NBO) analysis. NBO theory provides a framework for analyzing the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals. In this compound, a significant interaction occurs between the σ orbitals of the C-H bonds on the methyl group and the antibonding σ* orbital of the C-F bond. This hyperconjugative interaction, a key aspect of the "gauche effect," contributes to the conformational stability of the molecule.

Experimental Protocols

Determination of C-F Bond Length via Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. By analyzing the frequencies of absorbed microwave radiation, one can determine the rotational constants (A, B, and C) of a molecule with high precision. These constants are inversely proportional to the moments of inertia, which in turn depend on the masses of the atoms and their geometric arrangement.

Methodology:

-

Sample Preparation: Gaseous this compound is introduced into a high-vacuum chamber.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of sweeping frequency.

-

Detection: The absorption of microwave radiation is detected, and a spectrum of absorption intensity versus frequency is generated.

-

Spectral Assignment: The observed transitions in the spectrum are assigned to specific changes in rotational quantum numbers (J).

-

Determination of Rotational Constants: The frequencies of the assigned transitions are used to calculate the rotational constants (A, B, and C).

-

Structural Determination: By analyzing the rotational constants of different isotopologues (e.g., by substituting ¹²C with ¹³C), the precise atomic coordinates and thus the bond lengths and angles of the molecule can be determined.

Identification of C-F Vibrational Frequency via Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Each type of bond has a characteristic vibrational frequency, making IR spectroscopy a powerful tool for identifying functional groups. The C-F stretching vibration in fluoroalkanes typically appears in the fingerprint region of the IR spectrum.

Methodology:

-

Sample Preparation: this compound can be analyzed as a gas or condensed in an inert matrix at low temperatures.

-

IR Beam: A beam of infrared radiation is passed through the sample.

-

Detection: A detector measures the amount of radiation that passes through the sample at each frequency.

-

Spectrum Generation: An IR spectrum is generated by plotting absorbance or transmittance against the wavenumber (cm⁻¹).

-

Peak Analysis: The spectrum is analyzed to identify absorption peaks corresponding to different vibrational modes. The peak at approximately 1048 cm⁻¹ in the spectrum of this compound is assigned to the C-F stretching vibration.

Computational Analysis of Rotational Energy Barrier

The rotation around the C-C single bond in this compound is not entirely free, and the molecule exists as a mixture of conformational isomers (conformers). The energy difference between these conformers and the energy barrier to rotation can be effectively studied using computational chemistry methods.

Methodology:

-

Software and Method Selection: Choose a suitable quantum chemistry software package (e.g., Gaussian, Spartan) and a computational method (e.g., Density Functional Theory - DFT, with a basis set like 6-31G*).

-

Initial Geometry: Build an initial structure of this compound.

-

Potential Energy Scan: Perform a potential energy surface scan by systematically changing the dihedral angle of the F-C-C-H bond in small increments (e.g., 10-15 degrees) while optimizing the rest of the molecular geometry at each step.

-

Energy Profile: Plot the calculated potential energy at each dihedral angle to generate a rotational energy profile.

-

Analysis: From the energy profile, identify the energy minima corresponding to the stable conformers (gauche and anti) and the energy maxima corresponding to the transition states (eclipsed conformations). The difference in energy between the lowest energy conformer and the highest energy transition state gives the rotational barrier.

References

Fluoroethane: A Foundational Pillar in the Architecture of Organofluorine Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the pivotal, albeit often understated, role of fluoroethane in the historical and conceptual development of organofluorine chemistry. While not a ubiquitous reagent in modern synthesis, the study of this compound and its simple monofluorinated relatives provided the fundamental understanding of the carbon-fluorine (C-F) bond's unique properties. This knowledge became the bedrock upon which the synthesis of complex fluorinated pharmaceuticals, agrochemicals, and materials was built. This paper will delve into the early synthetic methodologies, the key physicochemical properties that defined the field, and the logical evolution from this simple molecule to the sophisticated fluorination chemistry practiced today.

The Genesis of a Field: Early Synthesis of this compound

The introduction of fluorine into organic molecules was a significant challenge for early chemists. The extreme reactivity of elemental fluorine made direct fluorination a hazardous and often uncontrollable process.[1] The development of milder, more selective methods was paramount. The synthesis of simple fluoroalkanes like this compound was a crucial first step, demonstrating the feasibility of controlled fluorination.

One of the most significant early methods for synthesizing fluoroalkanes is the Swarts reaction , first reported by Frédéric Jean Edmond Swarts in 1892.[2][3] This halogen exchange (Halex) reaction typically involves treating an alkyl chloride or bromide with a metallic fluoride (B91410), such as silver(I) fluoride (AgF), mercurous fluoride (Hg₂F₂), or antimony trifluoride (SbF₃), to replace the heavier halogen with fluorine.[2][3][4][5]

Experimental Protocol: Synthesis of this compound via Swarts Reaction

The following protocol is a representative example of the Swarts reaction for the synthesis of this compound from bromoethane (B45996).

Objective: To synthesize this compound (CH₃CH₂F) by reacting bromoethane (CH₃CH₂Br) with silver(I) fluoride (AgF).

Materials:

-

Bromoethane (CH₃CH₂Br)

-

Silver(I) fluoride (AgF), freshly prepared and dried

-

Anhydrous reaction vessel (e.g., a round-bottom flask) equipped with a reflux condenser and a gas collection apparatus

-

Heating mantle or oil bath

-

Dry, inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried to prevent the formation of hydrofluoric acid from the reaction of AgF with water. The reaction should be conducted under an inert atmosphere to exclude moisture.

-

Reaction Setup: In the reaction vessel, place a stoichiometric excess of freshly dried silver(I) fluoride.

-

Addition of Reactant: Slowly add bromoethane to the reaction vessel containing the silver(I) fluoride. The reaction is often exothermic, so controlled addition is necessary.

-

Reaction Conditions: Gently heat the mixture to initiate and sustain the reaction.[3] The reaction proceeds via a nucleophilic substitution mechanism, often following an Sₙ2 pathway.[5][6]

-

Product Collection: this compound is a gas at room temperature (Boiling Point: -37 °C).[7] The gaseous product is passed through the reflux condenser (to return any unreacted bromoethane to the flask) and collected, for example, in a cold trap cooled with liquid nitrogen or in a gas bag.

-

Purification: The collected gas may be purified by passing it through a wash bottle containing water to remove any soluble impurities, followed by a drying agent to remove moisture.

General Reaction Scheme: CH₃CH₂Br + AgF → CH₃CH₂F + AgBr

This foundational reaction demonstrated a viable pathway for C-F bond formation, paving the way for the development of more sophisticated fluorinating agents.

References

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Swarts Reaction [unacademy.com]

- 3. Swarts fluorination - Wikipedia [en.wikipedia.org]

- 4. Explain swart's reaction with an example | Filo [askfilo.com]

- 5. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]

- 6. SATHEE: Chemistry Swarts Reaction [satheeneet.iitk.ac.in]

- 7. This compound - Wikipedia [en.wikipedia.org]

Gas-Phase Chemistry and Reaction Dynamics of Fluoroethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroethane (C2H5F), a hydrofluorocarbon, is a compound of significant interest due to its applications as a refrigerant and its role in atmospheric and combustion chemistry. Understanding its gas-phase reaction dynamics is crucial for predicting its environmental impact, optimizing its industrial applications, and for its potential relevance in drug metabolism studies where fluorinated alkyl groups are common. This technical guide provides an in-depth overview of the core aspects of this compound's gas-phase chemistry, focusing on pyrolysis, photolysis, and reactions with key atmospheric radicals. The information is presented to be readily accessible and useful for researchers, scientists, and professionals in drug development.

Thermal Decomposition (Pyrolysis)

The thermal decomposition of this compound primarily proceeds through a unimolecular elimination of hydrogen fluoride (B91410) (HF), yielding ethylene (B1197577) (C2H4). This reaction has been extensively studied using shock tube techniques coupled with various detection methods.

Primary Reaction:

CH₃CH₂F → CH₂=CH₂ + HF

Quantitative Data for Pyrolysis

The following table summarizes the experimental conditions and rate constants for the thermal decomposition of this compound.

| Temperature Range (K) | Pressure (Torr) | Rate Constant (k) / Arrhenius Parameters | Experimental Technique | Reference |

| 1200–1550 | 500 and 1200 | Pressure-dependent rate coefficients were extracted from concentration/time profiles. A downwards energy transfer for neon of ~270 cm⁻¹ was determined. | Shock Tube / Time-of-Flight Mass Spectrometry (ST/TOF-MS) | [1] |

| 1018–1710 | 750 to 2175 | Master equation calculation with an average downward energy transfer, ⟨ΔEdown⟩, of 400 cm⁻¹. | Shock Tube / Infrared Laser Absorption Spectroscopy of HF | [2] |

Experimental Protocol: Shock Tube/Time-of-Flight Mass Spectrometry (ST/TOF-MS)

A common experimental setup for studying the high-temperature pyrolysis of this compound involves a shock tube coupled with a time-of-flight mass spectrometer.[1]

Methodology:

-

Mixture Preparation: A dilute mixture of this compound in a bath gas (e.g., neon) is prepared. The low concentration of the reactant minimizes secondary reactions.

-

Shock Wave Generation: The mixture is introduced into the driven section of a shock tube. A high-pressure driver gas (e.g., helium) is separated from the driven section by a diaphragm. The bursting of the diaphragm generates a shock wave that propagates through the reactant mixture, rapidly heating it to the desired temperature (typically >1000 K).

-

Reaction Zone: The unimolecular decomposition of this compound occurs in the high-temperature region behind the reflected shock wave.

-

Detection: A small portion of the gas from the reaction zone is sampled through a pinhole into a time-of-flight mass spectrometer. This allows for the time-resolved monitoring of the concentrations of the reactant (this compound) and the products (ethylene and HF).

-

Data Analysis: The rate coefficients for the decomposition reaction are extracted from the concentration-time profiles of the species. Master equation modeling is often used to analyze the pressure and temperature dependence of the rate constants and to derive energy transfer parameters.[1]

Pyrolysis Reaction Pathway

The unimolecular elimination of HF from this compound proceeds through a four-membered cyclic transition state.

Caption: Unimolecular HF elimination from this compound.

Reaction with Hydroxyl (OH) Radicals

The reaction of this compound with hydroxyl radicals is a key process in its atmospheric degradation. This reaction proceeds via hydrogen abstraction from either the α-carbon (the carbon bonded to the fluorine atom) or the β-carbon.

Reaction Channels:

-

α-abstraction: CH₃CH₂F + OH → CH₃CHF• + H₂O

-

β-abstraction: CH₃CH₂F + OH → •CH₂CH₂F + H₂O

Theoretical studies have shown that α-abstraction is the dominant pathway due to a lower energy barrier.[3]

Quantitative Data for Reaction with OH Radicals

The following table presents theoretical and experimental data for the reaction of this compound with OH radicals.

| Parameter | α-Abstraction | β-Abstraction | Method | Reference |

| Calculated Barrier Height (kcal/mol) | 1.35 | 2.66 and 3.73 (two rotamers) | ab initio MO theory (G2) | [3] |

| Calculated Reaction Enthalpy (kcal/mol) | -18.36 | -14.42 | ab initio MO theory (G2) | [3] |

| Experimental Rate Constant at 297 K (cm³ molecule⁻¹ s⁻¹) | (3.1 ± 0.5) x 10⁻¹⁴ | Pulsed Photolysis / Laser-Induced Fluorescence | [4] |

Experimental Protocol: Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF)

The kinetics of the reaction between this compound and OH radicals can be studied using the Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF) technique.[5][6]

Methodology:

-

OH Radical Generation: A precursor molecule, such as H₂O₂ or HNO₃, is photolyzed using a pulsed laser (the "pump" pulse, e.g., at 248 nm from a KrF excimer laser) to generate OH radicals.

-

Reaction Mixture: The experiments are carried out in a flow reactor containing a mixture of the OH precursor, this compound in excess, and a buffer gas (e.g., He or N₂).

-

OH Radical Detection: The concentration of OH radicals is monitored over time by laser-induced fluorescence (LIF). A tunable laser (the "probe" pulse) excites the OH radicals to a higher electronic state (e.g., A²Σ⁺ ← X²Πᵢ transition at ~282 nm), and the subsequent fluorescence at ~308 nm is detected by a photomultiplier tube.

-

Kinetic Measurement: The decay of the OH fluorescence signal is measured as a function of time after the photolysis pulse. In the presence of an excess of this compound, the decay follows pseudo-first-order kinetics.

-

Data Analysis: The pseudo-first-order rate constant is determined from the exponential decay of the LIF signal. By varying the concentration of this compound, the second-order rate constant for the reaction can be obtained from a plot of the pseudo-first-order rate constant versus the this compound concentration.

OH Radical Reaction Pathways

The reaction proceeds through two main hydrogen abstraction channels, with the α-abstraction being the major pathway.

Caption: Reaction pathways of this compound with OH radical.

Photolysis

The photolysis of this compound involves the absorption of ultraviolet (UV) radiation, which can lead to the dissociation of the molecule. Saturated alkanes and haloalkanes typically absorb in the vacuum ultraviolet (VUV) region (wavelengths < 200 nm).[7] While specific experimental data on the photolysis of this compound is scarce, analogies with similar molecules like fluoroethylene suggest potential dissociation channels.[8]

Potential Primary Photochemical Processes:

-

HF Elimination: CH₃CH₂F + hν → CH₂=CH₂ + HF

-

C-H Bond Fission: CH₃CH₂F + hν → CH₃CHF• + H

-

C-F Bond Fission: CH₃CH₂F + hν → CH₃CH₂• + F

-

C-C Bond Fission: CH₃CH₂F + hν → CH₃• + •CH₂F

The relative importance of these channels depends on the excitation wavelength.

Quantitative Data for Photolysis

Experimental Protocol: Vacuum Ultraviolet (VUV) Photolysis

Studying the photolysis of this compound requires specialized equipment for generating and working with VUV radiation.

Methodology:

-

VUV Light Source: A VUV light source, such as a hydrogen or deuterium (B1214612) discharge lamp, is used to irradiate the this compound sample. Different window materials (e.g., LiF, CaF₂, Suprasil) can be used to select specific wavelength regions.[8]

-

Reaction Cell: The this compound gas, either pure or diluted in an inert gas, is introduced into a reaction cell that is transparent to VUV radiation.

-

Product Analysis: The products of the photolysis are typically analyzed using techniques such as Fourier-transform infrared (FTIR) spectroscopy or mass spectrometry. Matrix isolation techniques can be employed to trap and identify reactive intermediates.[8]

-

Quantum Yield Measurement: The quantum yield, which is the number of molecules reacted per photon absorbed, can be determined by measuring the photon flux of the light source (actinometry) and the amount of reactant consumed or product formed.[10]

Potential Photolysis Pathways

The absorption of a VUV photon can lead to the cleavage of different bonds within the this compound molecule.

Caption: Potential photolysis pathways of this compound.

Other Key Reactions

Reaction with Chlorine (Cl) Atoms

The reaction of this compound with chlorine atoms is another important atmospheric degradation pathway, particularly in marine boundary layers or regions with significant chlorine sources. Similar to the reaction with OH radicals, it proceeds via hydrogen abstraction.

| Reactant | Rate Constant at 296 K (cm³ molecule⁻¹ s⁻¹) | Experimental Technique | Reference |

| Ethane (for comparison) | 5.7 x 10⁻¹¹ | Relative Rate | [11] |

While a specific rate constant for this compound was not found in the reviewed literature, the reactivity is expected to be influenced by the electron-withdrawing effect of the fluorine atom.

Reaction with Oxygen Atoms (O(³P))

The reaction of ground-state oxygen atoms (O(³P)) with this compound is relevant in combustion and atmospheric chemistry. These reactions typically involve hydrogen abstraction.

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Experimental Technique | Reference | | :--- | :--- | :--- | :--- | | Ethane (for comparison) | 1.15 x 10⁻¹¹ exp(-5600/T) | 300-2000 | Review of experimental data |[12] |

Specific kinetic data for the reaction of O(³P) with this compound was not found in the surveyed literature.

Bond Dissociation Energies

Bond dissociation energy (BDE) is a critical parameter in understanding reaction mechanisms and kinetics, as it represents the energy required to break a specific bond homolytically.

| Bond | Bond Dissociation Energy (kcal/mol) | Method | Reference |

| CH₃CH₂-H | 101.1 ± 0.4 | Radical kinetics | [13] |

| CH₃CHF-H (α-C-H) | ~102.0 | Experimental | [1] |

| •CH₂CH₂F (β-C-H) | Not specified | ||

| CH₃-CH₂F | ~93 | Calculated (G3) | [1] |

| CH₃CH₂-F | ~114.0 | Experimental | [1] |

Note: BDE values can vary depending on the experimental or computational method used.

Conclusion

This technical guide has summarized the key aspects of the gas-phase chemistry and reaction dynamics of this compound. The thermal decomposition is well-characterized, proceeding via HF elimination. The reaction with OH radicals is dominated by α-hydrogen abstraction, and experimental rate constants are available. Significant data gaps remain in the understanding of the photochemistry of this compound, particularly concerning its UV absorption spectrum and the quantum yields of its dissociation channels. Further research in this area would be beneficial for a more complete understanding of its atmospheric fate. The provided quantitative data, experimental protocols, and reaction pathway diagrams offer a valuable resource for researchers and professionals working with fluorinated compounds.

References

- 1. Bond-Dissociation Energies | Rowan [rowansci.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Experimental Gas-Phase Removal of OH Radicals in the Presence of NH2C(O)H over the 11.7–353 K Range: Implications in the Chemistry of the Interstellar Medium and the Earth’s Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics of the reaction of CF3CHO with OH between 204 K and 361 K - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Quantum yield - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry [mdpi.com]

- 13. Bond dissociation energy - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Thermochemical Properties and Enthalpy of Formation of Fluoroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermochemical data of fluoroethane (C₂H₅F), with a primary focus on its standard enthalpy of formation. This document summarizes key quantitative data, details the experimental methodologies for its determination, and presents visual representations of the underlying scientific processes.

Thermochemical Data of this compound

This compound, also known as ethyl fluoride (B91410), is a hydrofluorocarbon of significant interest in various chemical and industrial applications. Its thermochemical properties are crucial for understanding its reactivity, stability, and behavior in chemical processes. The standard enthalpy of formation (ΔfH°) is a key thermodynamic quantity representing the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

The following table summarizes the key thermochemical data for gaseous this compound.

| Thermochemical Property | Value | Units | Source |

| Standard Enthalpy of Formation, gas (ΔfH°) | -269.5 ± 0.8 | kJ/mol | Active Thermochemical Tables (ATcT)[1][2] |

| -267.4 ± 4.2 | kJ/mol | Cheméo[3] | |

| Molecular Weight | 48.060 | g/mol | Cheméo[3] |

| Boiling Point | -37 °C (236 K) | Wikipedia[4] | |

| Heat of Combustion | -1350 | kJ/mol | eThermo[5] |

| Proton Affinity | 683.40 | kJ/mol | Cheméo[3] |

| Ionization Energy | 11.99 | eV | Cheméo[3] |

Experimental Determination of the Enthalpy of Formation

The standard enthalpy of formation of this compound is typically determined experimentally through combustion calorimetry. Specifically, due to the presence of fluorine, constant-pressure fluorine flame calorimetry is a suitable method. This technique involves the controlled combustion of the gaseous this compound in the presence of excess fluorine gas.

Experimental Protocol: Constant-Pressure Fluorine Flame Calorimetry

The following protocol is a detailed methodology for determining the enthalpy of combustion of this compound, from which the enthalpy of formation can be derived. This protocol is based on established procedures for fluorine flame calorimetry.[6][7]

1. Apparatus Setup:

-

Calorimeter: A constant-pressure flame calorimeter is used. This consists of a well-insulated water bath containing a submerged combustion chamber. A high-precision thermometer (e.g., a platinum resistance thermometer) is used to measure the temperature change of the water.

-

Gas Flow System: A calibrated gas flow system is required to deliver a precise and steady stream of this compound, fluorine, and an inert gas (e.g., helium for purging) to the burner. Mass flow controllers are used to ensure accurate control of the gas flow rates.

-

Burner: A specialized burner resistant to fluorine corrosion (e.g., made of Monel or nickel) is housed within the combustion chamber.

-

Exhaust Gas Analysis: The exhaust gases from the combustion are passed through absorption traps to collect and quantify the products, primarily hydrogen fluoride (HF) and carbon tetrafluoride (CF₄), along with any unreacted fluorine.

2. Procedure:

-

Calibration: The heat capacity of the calorimeter is determined by electrical calibration or by burning a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.

-

Sample Introduction: A known, steady flow rate of gaseous this compound is introduced into the burner.

-